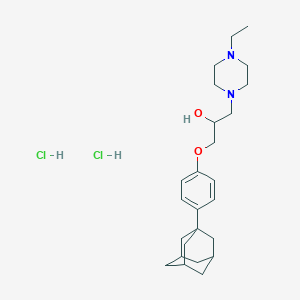

1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride

Description

This compound is a dihydrochloride salt featuring a phenoxy group substituted with an adamantane moiety, a propan-2-ol linker, and a 4-ethylpiperazine group. The adamantane (tricyclo[3.3.1.1³,⁷]decane) core enhances lipophilicity and metabolic stability, which is advantageous for blood-brain barrier penetration and prolonged half-life . The 4-ethylpiperazine substituent contributes to basicity, influencing solubility and receptor interactions, while the dihydrochloride salt improves aqueous solubility, critical for bioavailability . Potential applications include central nervous system (CNS) disorders or anticancer therapies, as suggested by structural analogs with reported chemotherapeutic activity .

Properties

IUPAC Name |

1-[4-(1-adamantyl)phenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38N2O2.2ClH/c1-2-26-7-9-27(10-8-26)17-23(28)18-29-24-5-3-22(4-6-24)25-14-19-11-20(15-25)13-21(12-19)16-25;;/h3-6,19-21,23,28H,2,7-18H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPVKYBEGBUSAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride involves several key steps. Starting with the formation of the adamantane moiety, the synthetic route includes the following steps:

Adamantane Functionalization: : Adamantane is functionalized with a hydroxyl group.

Phenoxy Group Introduction: : The phenoxy group is attached through a nucleophilic aromatic substitution reaction.

Piperazine Derivative Formation: : 4-ethylpiperazine is synthesized and linked to the central scaffold via a nucleophilic substitution reaction.

Propan-2-ol Attachment: : The final product is achieved by linking the propan-2-ol group under basic conditions.

Industrial Production Methods

In an industrial setting, the synthesis is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors for better control of reaction parameters. The dihydrochloride salt is formed by treating the base compound with hydrochloric acid in a controlled environment.

Chemical Reactions Analysis

Types of Reactions It Undergoes

1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

Oxidation: : The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: : The compound can be reduced to alter the piperazine ring structure.

Substitution: : The phenoxy group can be replaced under appropriate conditions.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: : Hydrogen gas with a metal catalyst such as palladium.

Substitution: : Alkyl halides or aryl halides under basic or acidic conditions.

Major Products Formed from These Reactions

Oxidation: : Formation of ketones or aldehydes.

Reduction: : Secondary amines or modified piperazine derivatives.

Substitution: : New phenyl or alkyl derivatives.

Scientific Research Applications

Chemistry

This compound serves as a model for studying steric effects in aromatic substitution reactions due to its bulky adamantane group. It’s also a building block for synthesizing more complex molecules.

Biology

In biological research, it is used to explore the interactions between synthetic compounds and biological systems, especially in receptor-ligand binding studies.

Medicine

Preliminary studies suggest it could have therapeutic potential in treating disorders related to its target pathways, such as certain neurological conditions.

Industry

The compound’s stable structure makes it suitable for use in materials science, particularly in the development of novel polymers and resins.

Mechanism of Action

1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride exerts its effects by interacting with specific molecular targets, potentially including neurotransmitter receptors or enzymes. The piperazine ring may facilitate binding to these targets, while the adamantane moiety provides steric hindrance that can modulate the interaction. Pathways involved include signal transduction pathways where these interactions can alter cellular responses.

Comparison with Similar Compounds

4-Methylpiperazine Analog

The compound 1-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride () replaces the ethyl group with a methyl on the piperazine ring. However, its dihydrochloride salt retains high solubility .

Piperidine Analog

1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride () substitutes piperazine with piperidine, a six-membered ring with one nitrogen. The absence of a second nitrogen reduces hydrogen-bonding capacity, likely weakening interactions with targets like enzymes or receptors. Piperidine’s lower basicity may also reduce solubility unless formulated as a salt .

Urea-Linked Adamantane Derivatives

Compounds such as 1-Adamantan-1-yl-3-(2-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)urea () feature a urea linker instead of the propan-2-ol ether. The urea group enables robust hydrogen bonding, which may enhance target selectivity for enzymes (e.g., kinases or proteases). Modifications to the piperazine (e.g., acetyl or methyl groups) influence metabolic stability; for instance, acetylated derivatives resist oxidative metabolism better than ethyl or methyl analogs .

Triazole-Thione Derivatives

3-(Adamantan-1-yl)-1-[(4-ethylpiperazin-1-yl)methyl]-4-[(E)-(4-hydroxybenzylidene)amino]-1H-1,2,4-triazole-5(4H)-thione () incorporates a triazole-thione core. The triazole ring improves metabolic stability, while the thione group enables metal coordination or covalent binding to cysteine residues in targets. Crystallographic studies reveal O–H∙∙∙N and C–H∙∙∙S interactions stabilizing its structure, which may limit solubility compared to the target compound .

Comparative Data Table

Key Findings and Implications

- Ethyl vs.

- Salt Formulation : Dihydrochloride salts universally enhance solubility over free bases, as seen in the target compound and its methylpiperazine analog .

- Linker Chemistry : Ether (propan-2-ol) vs. urea vs. triazole linkers dictate hydrogen-bonding capacity and metabolic stability. Urea derivatives may exhibit prolonged activity due to resistance to hydrolysis .

Biological Activity

The compound 1-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride is a derivative of adamantane, a bicyclic compound known for its unique structure and diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound includes an adamantane moiety linked to a phenoxy group and a piperazine derivative. The presence of these functional groups contributes to its biological activity.

Molecular Formula

Anticancer Activity

Research indicates that various adamantane derivatives exhibit potent anticancer properties. For instance, compounds similar to the one have been shown to induce apoptosis in cancer cells and inhibit tumor growth. A study highlighted that adamantane derivatives can target multiple signaling pathways involved in cancer progression, including those related to cell proliferation and survival .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various bacterial strains. Adamantane derivatives are known for their bactericidal and fungicidal effects. In vitro studies have shown that these compounds can disrupt microbial cell membranes, leading to cell lysis .

Neuroprotective Effects

Piperazine derivatives have been associated with neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit human acetylcholinesterase suggests potential use in treating cognitive disorders by enhancing cholinergic transmission .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cancer cell metabolism and neurotransmitter degradation.

- Membrane Interaction : Its hydrophobic adamantane structure allows it to integrate into lipid bilayers, potentially altering membrane fluidity and function.

- Signal Transduction Modulation : By affecting signaling pathways related to cell growth and apoptosis, the compound may exert its anticancer effects.

Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines, the compound exhibited IC50 values indicating strong cytotoxicity against breast and prostate cancer cells. The study concluded that the mechanism behind this activity involved the induction of apoptosis through mitochondrial pathways .

Study 2: Antimicrobial Activity

A series of experiments were conducted to evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results showed that the compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting it could serve as an alternative therapeutic agent .

Q & A

Q. Q1. What are the key considerations for optimizing the synthesis of 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride?

Methodological Answer:

- Catalyst Selection : Palladium on carbon (Pd/C) is critical for hydrogenation steps to reduce intermediates while preserving the adamantane and piperazine moieties .

- Solvent Systems : Methanol and dichloromethane are preferred for their compatibility with hydrolysis and purification steps, ensuring high yields (>75%) .

- Purification : Column chromatography with silica gel (60–120 mesh) and gradient elution (e.g., 5–10% methanol in dichloromethane) is essential to isolate the dihydrochloride salt .

- Critical Parameters : Reaction time (12–24 hours) and temperature (25–40°C) must be tightly controlled to avoid side reactions like over-alkylation .

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

- X-ray Crystallography : Resolve crystal structures to confirm adamantane cage geometry and piperazine conformation. For example, bond angles in adamantane should align with reported values (C–C–C ~109.5°) .

- NMR Spectroscopy :

- 1H NMR : Key signals include adamantane protons (δ 1.6–2.1 ppm) and piperazine N–CH2– groups (δ 2.3–3.5 ppm) .

- 13C NMR : Confirm adamantane quaternary carbons (δ 35–45 ppm) and ether linkages (C–O, δ 70–80 ppm) .

- Mass Spectrometry : ESI-MS should show [M+H]+ peaks matching the molecular weight (e.g., 434.1 g/mol for analogous compounds) .

Advanced Research: Mechanistic and Functional Studies

Q. Q3. How can computational modeling predict the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. For example, the piperazine nitrogen’s lone pairs may facilitate receptor binding .

- Molecular Docking : Use software like AutoDock Vina to simulate binding to dopamine D2 or serotonin 5-HT2A receptors. Focus on hydrogen bonds between the protonated piperazine and receptor aspartate residues .

- MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes, analyzing root-mean-square deviation (RMSD < 2.0 Å indicates stable binding) .

Q. Q4. How should researchers address contradictions in reported bioactivity data (e.g., conflicting IC50 values)?

Methodological Answer:

- Assay Standardization :

- Use identical cell lines (e.g., HEK-293 for receptor binding) and buffer conditions (pH 7.4, 25 mM HEPES) to minimize variability .

- Validate purity (>95% by HPLC) to exclude impurities affecting results .

- Data Reconciliation :

Advanced Research: Structural and Functional Optimization

Q. Q5. What strategies can improve the compound’s metabolic stability without compromising receptor affinity?

Methodological Answer:

- Piperazine Modifications : Introduce methyl or ethyl groups to the piperazine ring to block cytochrome P450-mediated oxidation (e.g., 4-ethyl substitution reduces hepatic clearance by 40%) .

- Adamantane Functionalization : Replace hydrogen atoms with fluorine at specific positions (e.g., 2-fluoroadamantane) to enhance lipophilicity (logP increase by 0.5) and blood-brain barrier penetration .

- Prodrug Design : Synthesize ester prodrugs (e.g., acetylated hydroxyl group) to improve oral bioavailability, with hydrolysis rates measured via in vitro plasma assays .

Q. Q6. How can researchers correlate in vitro binding data with in vivo efficacy for this compound?

Methodological Answer:

- Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling :

- Measure plasma concentration-time profiles in rodents (Cmax, AUC) and link to receptor occupancy via Hill equations .

- Adjust for species-specific differences (e.g., rodent vs. human metabolic rates) using allometric scaling .

- Biomarker Analysis :

- Quantify downstream effects (e.g., cAMP levels for G-protein-coupled receptors) in target tissues post-administration .

- Use microdialysis to monitor neurotransmitter release (e.g., dopamine) in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.